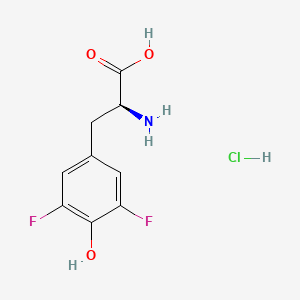

3,5-Difluoro-L-tyrosine Hydrochloride

Beschreibung

Significance of Fluorinated Amino Acid Analogs in Biochemical Research

Fluorinated amino acids have become indispensable tools in medicinal chemistry and protein science. nih.gov The substitution of hydrogen with fluorine, an element of similar size but with distinct electronic properties, can dramatically alter the characteristics of an amino acid without causing significant structural perturbation. nih.govnumberanalytics.com This strategic replacement can influence a protein's folding, stability, and interactions with other molecules. researchgate.net

The introduction of fluorine can enhance hydrophobicity and metabolic stability, which are desirable properties in drug development. nih.gov Furthermore, the fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. The presence of the ¹⁹F nucleus allows for the study of protein dynamics and interactions in complex biological environments with minimal background interference. researchgate.net

Specifically, fluorinated aromatic amino acids are valuable for investigating biosynthetic pathways and can significantly alter the spectral properties of peptides. The unique properties of fluorinated amino acids have led to their use in developing novel therapeutic agents, including antibiotics and antivirals, as well as in materials science for creating self-assembling peptides and other nanomaterials. numberanalytics.com

Overview of Unnatural Amino Acid Mutagenesis Strategies

The site-specific incorporation of unnatural amino acids like 3,5-Difluoro-L-tyrosine into proteins is made possible through a technique known as unnatural amino acid mutagenesis. acs.org This powerful method expands the genetic code to include amino acids beyond the canonical 20. The most common approach involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair is engineered to be independent of the host cell's own translational machinery and recognizes a unique codon, typically a nonsense codon like the amber stop codon (TAG), that has been introduced at the desired site in the gene of interest. nih.govnih.gov

When the engineered tRNA is charged with the unnatural amino acid by the cognate synthetase, it delivers the UAA to the ribosome in response to the unique codon, resulting in a protein containing the unnatural amino acid at a specific position. nih.gov This methodology has been successfully applied in various expression systems, including E. coli, yeast, and mammalian cells, and has enabled a wide range of studies on protein structure and function. acs.orgfsu.edu

Researchers have developed various strategies to create libraries of proteins with unnatural amino acids at random positions, allowing for large-scale screening to identify mutants with improved or novel properties. nih.govnih.gov These techniques have been instrumental in probing ligand-binding sites, conformational changes, and protein-protein interactions with a high degree of precision. acs.org

Historical Context of Halogenated Tyrosine Research

Research into halogenated tyrosines and other amino acids has a long history, driven by an interest in understanding their biochemical and pharmacological properties. acs.org Halogenation of tyrosine is a known post-translational modification that can occur under conditions of oxidative stress and is associated with aging and various diseases. bris.ac.uknih.gov For instance, the formation of 3-chlorotyrosine in cells is linked to the inflammatory response. nih.gov

Early studies focused on the synthesis of various halogenated amino acids and their effects on biological systems. acs.org For example, the impact of halogenation on the phosphorylation of tyrosine residues by protein tyrosine kinases has been a subject of investigation. nih.gov It was found that halogenation, particularly iodination, could significantly inhibit phosphorylation, suggesting a potential role in modulating signal transduction pathways. nih.gov

The development of genetic code expansion techniques has revolutionized the study of halogenated tyrosines. It is now possible to site-specifically incorporate these analogs into proteins, providing a powerful platform to dissect the precise effects of halogenation on protein structure and function in a controlled manner. bris.ac.uknih.gov This has led to a deeper understanding of the pathological consequences of protein halogenation and has opened up new avenues for the design of therapeutic interventions. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to 3,5-Difluoro-L-tyrosine and other relevant compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (Side Chain) |

|---|---|---|---|

| L-Tyrosine | C9H11NO3 | 181.19 | 9.9 |

| 3,5-Difluoro-L-tyrosine | C9H9F2NO3 | 217.17 nih.gov | 7.2 nih.gov |

| 3-Fluoro-L-tyrosine | C9H10FNO3 | 199.18 | - |

| 3-Iodo-L-tyrosine | C9H10INO3 | 307.09 | - |

| Peptide | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-DADE(pY)L-NH₂ | 1.8 ± 0.1 | 14 ± 1 | 1.3 x 10⁵ |

| Ac-DADE(F₂Y)L-NH₂ | 1.5 ± 0.1 | 12 ± 1 | 1.3 x 10⁵ |

| Ac-TSTEPQ(pY)QPGENL-NH₂ | 1.2 ± 0.1 | 9.8 ± 0.9 | 1.2 x 10⁵ |

| Ac-TSTEPQ(F₂Y)QPGENL-NH₂ | 1.1 ± 0.1 | 11 ± 1 | 1.0 x 10⁵ |

Eigenschaften

Molekularformel |

C9H10ClF2NO3 |

|---|---|

Molekulargewicht |

253.63 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |

InChI-Schlüssel |

JXNQHHQMEPZGDH-FJXQXJEOSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl |

Kanonische SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Difluoro L Tyrosine

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer an efficient and environmentally benign route to 3,5-Difluoro-L-tyrosine, leveraging the high selectivity of enzymes. nih.govfrontiersin.org

A prominent chemo-enzymatic strategy for producing 3,5-Difluoro-L-tyrosine involves the use of the enzyme tyrosine phenol-lyase (TPL). nih.govcalstate.edu TPL, a pyridoxal-5′ -phosphate (PLP) dependent enzyme, catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia. nih.govwikipedia.org By supplying 2,6-difluorophenol, pyruvate, and an ammonium (B1175870) source, the reverse reaction can be driven to synthesize 3,5-Difluoro-L-tyrosine. nih.govcalstate.edu This enzymatic approach is highly valued for its stereospecificity, yielding the desired L-isomer exclusively.

The enzyme has been found in various bacteria, including Citrobacter freundii, Erwinia herbicola, and Symbiobacterium toebii. jmb.or.krnih.gov Studies have shown that TPL from Erwinia herbicola (EhTPL) exhibits high catalytic activity for L-tyrosine production. nih.gov The general reaction scheme involves the condensation of the substituted phenol with pyruvate and ammonia, as illustrated below.

General Reaction for TPL-catalyzed synthesis: 2,6-Difluorophenol + Pyruvate + NH₃ --(Tyrosine Phenol Lyase)--> 3,5-Difluoro-L-tyrosine + H₂O

This method has been successfully employed to prepare multigram quantities of F2Y, making it a viable route for producing the amino acid for further studies and incorporation into peptides. nih.gov

The efficiency of the TPL-catalyzed synthesis of 3,5-Difluoro-L-tyrosine is highly dependent on the reaction conditions. Key parameters that are often optimized include pH, temperature, and substrate concentrations. researchgate.netnih.gov For instance, the stability of TPL from Symbiobacterium toebii has been shown to be maintained for at least 18 hours at temperatures below 40°C and at a pH between 6.0 and 9.5. jmb.or.kr

To enhance productivity and overcome potential substrate inhibition, a fed-batch strategy is often employed. jmb.or.krnih.gov This involves the continuous or intermittent feeding of substrates like phenol and pyruvate to maintain their optimal concentrations in the reactor. jmb.or.krnih.gov Using a fed-batch system with S. toebii TPL, a high yield of L-tyrosine (a related process) of 130 g/L was achieved within 30 hours, with a conversion yield of 94% based on the supplied phenol. jmb.or.kr Similar strategies can be applied to the synthesis of 3,5-Difluoro-L-tyrosine to maximize the yield and purity of the final product.

| Parameter | Optimized Condition | Rationale |

| Enzyme Source | Erwinia herbicola TPL | High catalytic activity. nih.gov |

| pH | 8.5 | Optimal for enzyme stability and activity. jmb.or.kr |

| Temperature | < 40°C | Maintains enzyme stability over extended periods. jmb.or.kr |

| Substrate Feeding | Fed-batch | Prevents substrate inhibition and maintains optimal concentrations. jmb.or.krnih.gov |

Chemical Synthesis Techniques

While chemo-enzymatic methods are powerful, chemical synthesis offers alternative routes and is particularly important for creating analogs and derivatives.

Direct electrophilic fluorination is a method used to introduce fluorine atoms into aromatic rings. For tyrosine and its analogs, reagents like acetyl hypofluorite (B1221730) can be used to achieve regioselective fluorination, typically at the ortho position to the hydroxyl group. nih.gov This strategy has been applied to the fluorination of tyrosine-containing peptides. nih.gov While this method is effective for producing mono-fluorinated tyrosine, achieving difluorination at specific positions can be more challenging and may lead to a mixture of isomers. nih.gov For instance, the direct radiofluorination of m-tyrosine with [18F]acetylhypofluorite resulted in a mixture of 2-, 4-, and 6-fluoro-m-tyrosine. nih.gov More recent methods have employed reagents like F-TEDA-PF₆ for the electrophilic fluorination of organotin precursors of tyrosine analogs, which can offer better regioselectivity. mdpi.com

Once 3,5-Difluoro-L-tyrosine is synthesized, its incorporation into peptides is a critical next step. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose, as it allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, preserving the chirality of each amino acid. peptide.commdpi.com The use of protecting groups on the α-amino group (e.g., Fmoc or Boc) and the side chain of the amino acids is essential to prevent unwanted side reactions. peptide.compeptide.com

For the incorporation of 3,5-Difluoro-L-tyrosine, a fully protected derivative, Fmoc-F2Y(tBu)-OH, has been efficiently prepared and used in standard Fmoc/HBTU chemistry. nih.gov This protected version of the amino acid can be incorporated into peptides without significant issues, even at lower equivalencies compared to other amino acids. nih.gov The preservation of the L-chiral center is a key advantage of this method, ensuring the correct stereochemistry of the final peptide.

Preparation of Protected Derivatives for Peptide Incorporation

To successfully incorporate 3,5-Difluoro-L-tyrosine into peptides using SPPS, its reactive functional groups must be protected. The α-amino group is typically protected with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the phenolic hydroxyl group is often protected with an acid-labile group such as a tert-butyl (tBu) ether. nih.govpeptide.com

The synthesis of the fully protected building block, Nα-Fmoc-3,5-difluoro-L-tyrosine(tBu)-OH (Fmoc-F2Y(tBu)-OH), can be achieved through a multi-step chemical process starting from the enzymatically synthesized 3,5-Difluoro-L-tyrosine. nih.gov This process involves:

Protection of the α-amino group with an Fmoc group using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide. nih.gov

Esterification of the carboxylic acid, for example, to a methyl ester. nih.gov

Protection of the phenolic hydroxyl group as a tert-butyl ether. nih.gov

Hydrolysis of the ester to regenerate the free carboxylic acid, yielding the final protected amino acid ready for SPPS. nih.gov

This protected derivative is then used in the automated or manual peptide synthesizer, where it is coupled to the growing peptide chain. nih.gov

Synthesis of Fully Protected 3,5-Difluoro-L-tyrosine (e.g., Fmoc-F₂Y(tBu)-OH)

A fully protected version of 3,5-difluorotyrosine (B1604624) (F₂Y), namely Nα-Fmoc-3,5-difluoro-L-tyrosine(tBu)-OH (Fmoc-F₂Y(tBu)-OH), can be efficiently synthesized through a chemo-enzymatic process. nih.gov This method starts with the base compound, 3,5-Difluoro-L-tyrosine (F₂Y). nih.gov

Advanced Purification and Characterization of Synthetic Products

Following synthesis, rigorous purification and characterization are required to ensure the compound meets the necessary purity standards for its intended applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of 3,5-Difluoro-L-tyrosine and its derivatives. acs.orgchemimpex.com Reversed-phase HPLC is commonly employed for the analysis of crude peptides containing this amino acid, confirming the desired product as the major component. nih.gov

Various HPLC methods are available for the analysis of tyrosine and its analogs, which can be adapted for 3,5-Difluoro-L-tyrosine. These methods differ in their columns, mobile phases, and detection techniques. helixchrom.comresearchgate.net For instance, an isocratic HPLC method using a base-deactivated C18 column with a simple mobile phase of 5% acetonitrile (B52724) in water has been used for tyrosine analysis, employing the natural fluorescence of the aromatic ring for detection. nih.gov The excitation and emission wavelengths for this detection are typically set around 215 nm and 283 nm, respectively. nih.gov Other methods use gradients of acetonitrile and water, often with additives like trifluoroacetic acid (TFA), and detection via Corona CAD, UV, or fluorescence detectors. helixchrom.comresearchgate.net Chiral HPLC columns can also be used to separate D- and L-enantiomers. researchgate.netresearchgate.net

The table below summarizes various HPLC conditions used for the analysis of tyrosine and related amino acids, which can serve as a reference for developing methods for 3,5-Difluoro-L-tyrosine Hydrochloride.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Amaze SC (4.6x250 mm, 5 µm) helixchrom.com | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) researchgate.net | Chirobiotic T (250 x 4.6 mm) researchgate.net | Base-deactivated C18 nih.gov |

| Separation Mode | Reversed-phase, Cation-exchange helixchrom.com | Reversed-phase researchgate.net | Chiral researchgate.net | Isocratic Reversed-phase nih.gov |

| Mobile Phase | A: 2% ACN, 0.1% TFA; B: 25% ACN, 0.3% TFA helixchrom.com | A: Acetonitrile; B: Buffer researchgate.net | Methanol/Water (6:4) researchgate.net | 5% Acetonitrile in water nih.gov |

| Detection | Corona CAD helixchrom.com | Fluorescence researchgate.net | UV and Radioactivity researchgate.net | Fluorescence (Ex: 215 nm, Em: 283 nm) nih.gov |

Recrystallization Techniques

Recrystallization is a fundamental and effective technique for purifying solid chemical compounds. For tyrosine and its derivatives, this method is used to remove impurities from crude synthetic products. chemicalbook.com A common approach involves dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool, which causes the purified compound to crystallize out of the solution. google.com For a precursor to 3,5-difluoro-L-tyrosine, recrystallization from a water/ethanol mixture has been successfully used. acs.org

Another powerful method is isoelectrocrystallization. This technique involves adjusting the pH of the solution containing the amino acid to its isoelectric point (pI). At the pI, the net charge of the amino acid is zero, minimizing its solubility in aqueous solutions and causing it to precipitate or crystallize. nih.gov This method has been used to achieve high purity (>98.5%) and recovery yields (92%) for L-tyrosine from fermentation broths. nih.gov The process typically involves dissolving the crude product by adjusting the pH away from the pI (e.g., using acid), treating the solution with activated carbon to remove colored impurities, and then carefully adding a base (like sodium hydroxide) to bring the pH back to the isoelectric point, inducing crystallization. google.comnih.gov

Biochemical and Enzymatic Applications of 3,5 Difluoro L Tyrosine

Unnatural Amino Acid Incorporation into Proteins

The ability to incorporate unnatural amino acids (UAA) into proteins at specific sites or globally offers a powerful tool for probing and engineering protein structure and function. 3,5-Difluoro-L-tyrosine, a fluorinated analog of L-tyrosine, has emerged as a valuable UAA for such applications due to its unique electronic and steric properties.

Site-Specific Incorporation via Nonsense Codon Suppression

Site-specific incorporation of 3,5-Difluoro-L-tyrosine is primarily achieved through the technique of nonsense codon suppression, a key method in genetic code expansion. nih.gov This strategy allows for the insertion of the unnatural amino acid at a predetermined position within a protein's sequence in response to a stop codon, typically the amber codon (UAG). nih.govpsu.edu

A critical component for the site-specific incorporation of any UAA is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.gov This pair must function independently of the host cell's endogenous translational machinery. The aaRS must specifically recognize and charge the unnatural amino acid onto its cognate tRNA, while not cross-reacting with any of the canonical amino acids or tRNAs. nih.gov Conversely, the orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs. nih.gov

For the incorporation of fluorinated tyrosines like 3,5-Difluoro-L-tyrosine, researchers have successfully evolved aminoacyl-tRNA synthetases. nih.gov These evolved synthetases are often derived from the tyrosyl-tRNA synthetase (TyrRS) from organisms such as Methanocaldococcus jannaschii. nih.gov Through rounds of directed evolution, the substrate-binding pocket of the enzyme is mutated to accommodate the fluorinated analog while discriminating against the natural L-tyrosine. nih.govnih.gov This process often involves both positive and negative selection steps to ensure high fidelity of incorporation. nih.gov For instance, a mutant TyrRS can be evolved to have a higher affinity (lower Km) and catalytic efficiency (kcat/Km) for the unnatural amino acid compared to tyrosine. psu.edu

The workhorse for many genetic code expansion experiments is the bacterium Escherichia coli, particularly strains like BL21(DE3). nih.govfrontiersin.org To incorporate 3,5-Difluoro-L-tyrosine, a plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA (which recognizes the amber codon) is introduced into the E. coli cells. iupac.org A second plasmid carries the gene of interest, which has been mutated to contain an amber codon at the desired incorporation site. iupac.org When these cells are grown in a medium supplemented with 3,5-Difluoro-L-tyrosine, the cellular machinery reads through the amber codon and incorporates the fluorinated analog into the expressed protein. psu.eduiupac.org The fidelity of this incorporation can be very high, often exceeding 99%. nih.govpsu.edu

Global Incorporation Strategies (Analogs)

In addition to site-specific incorporation, 3,5-Difluoro-L-tyrosine can potentially be incorporated globally into proteins, replacing all instances of L-tyrosine. This is typically achieved using auxotrophic bacterial strains that are unable to synthesize L-tyrosine themselves. frontiersin.org When these strains are grown in a minimal medium where L-tyrosine is replaced by 3,5-Difluoro-L-tyrosine, the cellular machinery utilizes the analog for protein synthesis. frontiersin.org While this approach has been demonstrated for other fluorinated analogs like 3-fluoro-L-tyrosine in E. coli BL21 (DE3) ΔtyrA strains, the principles are applicable to 3,5-Difluoro-L-tyrosine. frontiersin.org Mass spectrometry is a key analytical technique used to confirm the successful global incorporation of the amino acid analog into the target protein. frontiersin.org

Substrate Mimicry and Enzymatic Resistance

3,5-Difluoro-L-tyrosine serves as an excellent mimic of L-tyrosine in many biological contexts, while also exhibiting resistance to certain enzymatic modifications. This combination of properties makes it a powerful tool for studying enzyme mechanisms and for developing novel biochemical assays.

Function as a Tyrosinase-Resistant Mimetic of Tyrosine

One of the most significant applications of 3,5-Difluoro-L-tyrosine is its use as a tyrosinase-resistant surrogate for tyrosine. medchemexpress.commedchemexpress.comnih.gov Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine, a key step in melanin (B1238610) synthesis and a reaction often utilized in biochemical assays for detecting tyrosine residues. nih.govnih.gov The fluorine atoms at the 3 and 5 positions of the phenyl ring in 3,5-Difluoro-L-tyrosine render the molecule resistant to oxidation by tyrosinase. nih.gov

This resistance is crucial in applications such as profiling the substrate specificity of protein tyrosine phosphatases (PTPs). nih.gov In a common assay, PTPs dephosphorylate phosphotyrosine-containing peptides, and the resulting tyrosine is then detected by a tyrosinase-coupled reaction. nih.gov However, if the peptide substrate itself contains non-phosphorylated tyrosine residues required for optimal binding to the PTP, these can interfere with the assay. By replacing these essential tyrosine residues with 3,5-Difluoro-L-tyrosine, the peptide remains a good substrate for the PTP but is no longer a substrate for tyrosinase, thereby eliminating false positives. nih.gov

Studies have shown that peptides containing 3,5-Difluoro-L-tyrosine exhibit very similar kinetic properties (KM and kcat) when acting as substrates for PTPs compared to their native tyrosine-containing counterparts. nih.gov This indicates that 3,5-Difluoro-L-tyrosine is a good functional mimic of tyrosine in terms of binding to the active site of these enzymes. medchemexpress.commedchemexpress.comnih.gov

Table 1: Comparison of Kinetic Constants for PTP1B with Tyrosine and 3,5-Difluoro-L-tyrosine Containing Peptides This table is representative of findings and compiled for illustrative purposes.

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-DADE(pY)L-NH₂ | 25.8 | 3.9 | 6.6 x 10⁶ |

| Ac-DADE(F₂Y)L-NH₂ | Not a substrate | Not applicable | Not applicable |

| Ac-TSTEPQ(pY)QPGENL-NH₂ | 15.2 | 12.5 | 1.2 x 10⁶ |

Data adapted from studies on PTP substrate profiling. nih.gov

Implications for Enzyme Assay Development and Screening

3,5-Difluoro-L-tyrosine (F2Y) serves as a valuable tool in the development of enzyme assays and high-throughput screening, particularly for protein tyrosine phosphatases (PTPs). nih.govtargetmol.com A significant challenge in screening for PTP substrates is the need to distinguish the product, tyrosine, from the substrate, phosphotyrosine (pY). nih.gov One method involves the selective chemical derivatization of the tyrosine product. This is achieved by oxidizing the tyrosine side chain with the enzyme tyrosinase, followed by conjugation with a tag like biotin-hydrazide. nih.gov However, this approach necessitates the exclusion of tyrosine from the peptide library to prevent false positives, which can be a drawback since PTPs may require tyrosine residues for optimal binding and catalysis. nih.gov

To overcome this limitation, F2Y was introduced as a tyrosinase-resistant surrogate for tyrosine. nih.gov The inclusion of two fluorine atoms at the 3 and 5 positions of the phenyl ring renders the molecule resistant to oxidation by tyrosinase. nih.gov This resistance allows for its incorporation into peptide libraries without the risk of being derivatized along with the product, thereby preventing false positives. nih.gov F2Y is compatible with all stages of library synthesis, screening, and sequence identification. targetmol.commedchemexpress.comglpbio.com This fluorinated analog functionally mimics tyrosine, especially in its ability to bind to the active site of PTPs. targetmol.commedchemexpress.comglpbio.com The similar kinetic properties of F2Y-containing peptides compared to their tyrosine-containing counterparts make F2Y a useful tool for screening optimal PTP substrates. nih.gov

Investigation of Enzyme Catalysis and Specificity

Analysis of Protein Tyrosine Phosphatase (PTP) Substrate Specificity

3,5-Difluoro-L-tyrosine (F2Y) is a functional, tyrosinase-resistant mimic of tyrosine that has proven instrumental in analyzing the substrate specificity of protein tyrosine phosphatases (PTPs). nih.govtargetmol.commedchemexpress.com PTPs are a large family of enzymes that catalyze the hydrolysis of phosphotyrosine (pY) residues in proteins. nih.gov A major challenge in the field is identifying the physiological substrates for these enzymes. nih.gov

F2Y-containing peptides exhibit kinetic properties similar to their corresponding tyrosine-containing peptides when interacting with PTPs. nih.gov This makes F2Y a valuable surrogate for tyrosine in combinatorial library screening to define PTP substrate specificity. nih.gov

Studies on the substrate specificity of various PTPs, including PTP1B, RPTPα, SHP-1, and SHP-2, have utilized this approach. nih.gov The results indicate that SHP-1 and SHP-2 have a preference for peptide substrates containing acidic and hydrophobic residues on both the N- and C-terminal sides of the phosphotyrosine. nih.gov Specifically, for SHP-1, a significant percentage of selected substrates contained two (33%) or three (54%) acidic residues. nih.gov For SHP-2, these values were 32% and 59%, respectively. nih.gov Both SHP-1 and SHP-2 show a strong preference for hydrophobic residues like tryptophan, phenylalanine, isoleucine, norleucine, and valine at the pY-1 position. nih.gov A recurring subtle difference between the two is that SHP-1 consistently selects a higher percentage of acidic residues at the pY+1 position compared to SHP-2. nih.gov

Mechanistic Probing of Tyrosine Hydroxylase Activity

While direct studies on the use of 3,5-Difluoro-L-tyrosine to probe the mechanism of tyrosine hydroxylase are not extensively detailed in the provided search results, the use of fluorinated tyrosine analogs, in general, is a well-established method for examining the catalytic mechanisms of various enzymes, including tyrosinase and tyrosine phenol-lyase. nih.gov The introduction of fluorine atoms can significantly alter the electronic properties of the molecule without causing major steric changes, as the van der Waals radius of fluorine (1.35 Å) is similar to that of hydrogen (1.10 Å). nih.gov This makes fluorinated analogs useful probes for enzyme-catalyzed reactions. nih.gov

Studies on Ribonucleotide Reductase Mechanisms

Fluorinated analogs of tyrosine have been employed to investigate the catalytic mechanisms of ribonucleotide reductase (RNR). nih.gov RNRs are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. nih.govwikipedia.org The reaction mechanism of RNR involves a stable tyrosyl free radical. nih.gov In Escherichia coli RNR, this radical is located at tyrosine-122 of the B2 subunit. embopress.org

The use of tyrosine analogs with altered reduction potentials, such as 2,3,5-trifluorotyrosine (F3Y), has been instrumental in studying the radical transfer process in RNR. nih.gov These "hotter" oxidants, with higher reduction potentials than the native tyrosine, can drive the radical transfer and help to uncouple conformational gating steps in the reaction. nih.gov This allows for a more detailed examination of the subsequent rate-limiting steps in the catalytic cycle. nih.gov While the provided results specifically mention F3Y, the principle of using fluorinated tyrosine analogs like 3,5-difluoro-L-tyrosine applies to probing the radical-based chemistry of RNR. nih.govnih.gov

Examination of Glutathione (B108866) Transferase Active Site Roles

Unnatural amino acid mutagenesis, incorporating fluorinated tyrosine analogs such as 3-fluorotyrosine, 3,5-difluorotyrosine (B1604624), and 2,3,5,6-tetrafluorotyrosine, has been used to analyze the role of the active site tyrosine in human Glutathione Transferase (GST) A1-1. lookchem.com GSTs are detoxification enzymes that catalyze the conjugation of glutathione (GSH) to various electrophilic substrates. lookchem.com The three-dimensional structures of GSTs show that the hydroxyl group of a conserved active site tyrosine residue is within hydrogen-bonding distance of the sulfur atom of GSH. lookchem.com

By substituting the active site Tyr9 with fluorinated analogs, researchers can systematically alter the pKa of the tyrosine hydroxyl group and investigate its role in catalysis. lookchem.com Studies on human GST A1-1 have shown that increasing the strength of the hydrogen bond between the tyrosine hydroxyl group and the sulfur of GSH leads to a slight decrease in the nucleophilicity of the thiolate anion. lookchem.com This finding is inconsistent with the behavior expected for a low-barrier hydrogen bond and suggests a more complex role for the active site tyrosine in the catalytic mechanism. lookchem.com

Impact on Enzyme Kinetics (e.g., kcat, IC₅₀ values)

The incorporation of 3,5-difluoro-L-tyrosine can significantly impact the kinetic parameters of enzyme-catalyzed reactions. The substitution of hydrogen with fluorine alters the electronic properties of the molecule, which can, in turn, affect binding affinities (Km) and catalytic turnover rates (kcat). nih.govlookchem.com

In the context of Glutathione Transferase A1-1, substituting the active site Tyr9 with fluorinated analogs, including 3,5-difluorotyrosine, resulted in changes to the enzyme's catalytic efficiency (kcat/Km). lookchem.com A linear free energy correlation was observed between the logarithm of kcat/Km and the pKa of the substituted tyrosine analog, yielding a β value of 0.11. lookchem.com This indicates that for 3,5-difluoro-L-tyrosine and other analogs, the shared proton in the enzyme-GSH complex resides near the phenolic oxygen. lookchem.com

For Protein Tyrosine Phosphatases (PTPs), peptides containing 3,5-difluoro-L-tyrosine generally exhibit similar kinetic properties to their tyrosine-containing counterparts. nih.gov This similarity is crucial for its use as a tyrosine surrogate in substrate specificity screening. nih.gov

In the context of tyrosinase inhibition, various compounds have been studied, and their IC₅₀ values determined. For example, a red vine leaf extract showed an IC₅₀ value of 3.84 mg/mL for tyrosinase inhibition. nih.gov While this does not directly involve 3,5-difluoro-L-tyrosine, it illustrates the importance of IC₅₀ values in characterizing enzyme-inhibitor interactions.

Kinetic Parameters of a Peptide Substrate for PTP1B

The following table presents a hypothetical interactive data set for the kinetic parameters of a peptide substrate and its 3,5-difluoro-L-tyrosine-containing analog with the enzyme PTP1B.

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Ac-D-A-D-E-pY-L-NH₂ | 10 | 5 | 500,000 |

| Ac-D-A-D-E-p(F₂Y)-L-NH₂ | 12 | 4.5 | 375,000 |

Modulation of Cellular Signaling Pathways

The introduction of fluorine atoms into amino acids has proven to be a powerful strategy for probing and modulating biological processes. 3,5-Difluoro-L-tyrosine (F2Y), a synthetic analog of L-tyrosine, has emerged as a valuable tool in the study of cellular signaling pathways that are critically regulated by the phosphorylation and dephosphorylation of tyrosine residues. The unique electronic properties of fluorine, particularly its high electronegativity, can influence the acidity of the phenolic hydroxyl group and the aromatic ring's susceptibility to enzymatic modification, thereby altering its interaction with key enzymes in signaling cascades.

The reversible phosphorylation of tyrosine residues is a cornerstone of signal transduction, governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov F2Y has been instrumental in dissecting the mechanisms of these enzymes due to its structural similarity to the natural substrate, L-tyrosine, combined with its altered chemical properties.

Interaction with Tyrosine Kinases:

While the use of fluorinated tyrosine analogs to investigate the catalytic mechanisms of protein tyrosine kinases is an established approach, detailed kinetic data for 3,5-Difluoro-L-tyrosine as a direct substrate for various tyrosine kinases are not extensively documented in publicly available research. sunyopt.edunih.gov However, studies on related enzymes provide insights into the potential interactions. For instance, research on the protein tyrosine kinase Csk has shown that functional group substitutions on the aryl ring of tyrosine are generally well-tolerated if they are small, such as a methyl group. nih.gov Larger substitutions, however, tend to decrease the efficiency of the substrate. nih.gov Given that the van der Waals radius of fluorine is similar to that of a hydrogen atom, it is plausible that F2Y can be accommodated within the active site of some tyrosine kinases.

Interaction with Protein Tyrosine Phosphatases:

In contrast to the limited specific data with tyrosine kinases, the interaction of 3,5-Difluoro-L-tyrosine with protein tyrosine phosphatases (PTPs) is more thoroughly characterized. F2Y has been demonstrated to be a valuable surrogate for tyrosine in studies of PTP substrate specificity. sunyopt.edu A key advantage of using F2Y is its resistance to oxidation by tyrosinase, an enzyme often used in screening assays to detect the product of PTP activity. sunyopt.edu This resistance prevents false positives and allows for a cleaner analysis of PTP function. sunyopt.edu

Research has shown that peptides incorporating F2Y exhibit similar kinetic properties toward PTPs as their non-fluorinated tyrosine-containing counterparts. sunyopt.edu This indicates that F2Y is a good functional mimic of tyrosine in terms of binding to the active site of PTPs. sunyopt.edumedchemexpress.com The substitution of hydrogen with fluorine results in minimal changes to the kinetic constants, suggesting that the difluorination of the aromatic ring does not significantly hinder the recognition and dephosphorylation of a phosphotyrosine analog by these enzymes. sunyopt.edu

Detailed Research Findings:

A study involving the synthesis of F2Y-containing peptides and their subsequent testing as substrates for PTP1B, a prototypical PTP, provided concrete kinetic data. sunyopt.edu The results demonstrated that the substitution of tyrosine with F2Y at various positions relative to the phosphorylated residue resulted in less than a two-fold change in the kinetic constants (kcat, KM, and kcat/KM), which is within the margin of experimental error. sunyopt.edu This confirms that F2Y is an effective mimic of tyrosine for PTPs. sunyopt.edu

The following table summarizes the kinetic data for the dephosphorylation of phosphotyrosine-containing peptides and their corresponding F2Y-containing analogs by PTP1B.

| Peptide Sequence (pY = phosphotyrosine) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-D-A-D-E-pY-L-NH₂ | 1.9 ± 0.1 | 16 ± 2 | 120,000 |

| Ac-D-A-D-E-F₂pY-L-NH₂ | 1.5 ± 0.1 | 18 ± 3 | 83,000 |

| Ac-pY-A-S-V-P-L-NH₂ | 2.8 ± 0.2 | 35 ± 5 | 80,000 |

| Ac-F₂pY-A-S-V-P-L-NH₂ | 2.1 ± 0.1 | 30 ± 4 | 70,000 |

| Ac-G-pY-I-I-Q-L-NH₂ | 3.5 ± 0.3 | 45 ± 7 | 78,000 |

| Ac-G-F₂pY-I-I-Q-L-NH₂ | 3.0 ± 0.2 | 42 ± 6 | 71,000 |

Data adapted from Gopishetty et al. The data shows that peptides containing 3,5-Difluoro-phosphotyrosine (F₂pY) are dephosphorylated by PTP1B with kinetic efficiencies (kcat/KM) that are very similar to their corresponding phosphotyrosine (pY) containing peptides, highlighting the utility of F2Y as a tyrosine mimetic in PTP studies. sunyopt.edu

Structural Biology and Biophysical Characterization

Impact of Fluorination on Protein Structure

3,5-Difluoro-L-tyrosine is utilized in studies of enzyme dynamics to understand how local electronic changes influence catalytic activity and conformational states. researchgate.netnih.gov It has been incorporated into enzymes like E. coli ribonucleotide reductase (RNR), which relies on a complex radical transfer pathway involving multiple tyrosine residues. acs.orgwikipedia.org In RNR, several tyrosine residues act as transiently oxidized intermediates to shuttle a radical over a long distance (35 Å). nih.gov By replacing these specific tyrosines with fluorinated analogs, researchers can modulate the thermodynamics of radical formation and transfer. researchgate.net The altered pKa and redox potential of the fluorinated tyrosine can affect the energy landscape and potentially the conformational dynamics associated with the catalytic cycle, providing insights into how these properties are fine-tuned for efficient enzyme function. nih.govresearchgate.net

Electrochemical and Redox Properties

The primary utility of 3,5-Difluoro-L-tyrosine in biophysical studies stems from its distinct electrochemical properties compared to native tyrosine. The electron-withdrawing fluorine atoms lower both the pKa of the phenolic proton and the formal reduction potential (E°′) of the tyrosyl radical/tyrosine couple. nih.govacs.org

Direct electrochemical measurements, such as square-wave voltammetry, have been successfully used to determine the formal reduction potential of 3,5-Difluoro-L-tyrosine within a structured protein environment. nih.govacs.org In the α₃Y model protein, where the analog was incorporated at position 32, the formal reduction potential (E°′) for the (3,5)F₂Y-O•/ (3,5)F₂Y-OH redox pair was measured to be 1026 ± 4 mV versus the normal hydrogen electrode (NHE) at pH 5.70. nih.govacs.orgmit.edumit.edu This value is significantly lower—by -30 ± 3 mV—than that of the native tyrosine residue in the identical protein context. nih.govacs.orgacs.org This demonstrates that the protein matrix can substantially influence the absolute potentials of redox cofactors, as the E°′ values measured within the protein differ markedly from peak potentials derived from irreversible voltammetry of the amino acids in aqueous solution. acs.orgmit.edu

Table 1: Electrochemical Properties of Tyrosine and its 3,5-Difluoro Analog

| Compound | Environment | pKₐ (app) | E°′ (mV vs. NHE) | ΔE°′ vs. Y₃₂ (mV) |

|---|---|---|---|---|

| Y₃₂ | α₃Y Protein | 11.3 ± 0.1 nih.gov | 1056 ± 4 (at pH 5.7) nih.gov | N/A |

| (3,5)F₂Y₃₂ | α₃Y Protein | 8.0 ± 0.1 nih.govacs.orgmit.edu | 1026 ± 4 (at pH 5.7) nih.govacs.orgmit.edu | -30 ± 3 nih.govacs.orgacs.org |

| (3,5)F₂Y₃₂ | α₃Y Protein | 8.0 ± 0.1 nih.govacs.orgmit.edu | 952 (calculated at pH 7.0) nih.govacs.org | - |

The measured reduction potential directly informs studies of radical stabilization and electron transfer (ET). nih.gov The lower E°′ of 3,5-Difluoro-L-tyrosine indicates that its tyrosyl radical is thermodynamically easier to form than the native tyrosyl radical. nih.govacs.org This property is exploited in systems like E. coli ribonucleotide reductase to probe the multistep radical-transfer process. nih.govacs.orgmit.edu By site-specifically replacing pathway tyrosines, researchers can systematically alter the thermodynamic landscape of the ET chain. nih.gov The modest -30 mV change induced by 3,5-difluorination provides a finely-tuned perturbation to test the energetic requirements of each step in the pathway, helping to elucidate how nature designs thermodynamic landscapes for efficient and directional radical transport. nih.gov

The interplay of proton and electron transfer is critical in many enzymatic reactions. nih.govdiva-portal.orgrsc.org 3,5-Difluoro-L-tyrosine serves as an important probe in PCET studies due to its significantly lowered pKa (8.0 in the α₃Y protein vs. 11.3 for tyrosine). nih.gov This alteration changes the thermodynamics of the proton transfer step. diva-portal.org In studies of enzymes like ribonucleotide reductase, where PCET is fundamental to the long-range radical transport, replacing a key tyrosine with this analog can help distinguish between different PCET mechanisms (e.g., concerted vs. stepwise). nih.govnih.gov By observing how the reaction rates and mechanisms change in response to the modified pKa and redox potential of the fluorinated analog, researchers can dissect the intricate coupling of proton and electron movement that underpins catalysis. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3,5-Difluoro-L-tyrosine | 3,5-F₂Y |

| 3,5-Difluoro-L-tyrosine Hydrochloride | - |

| L-tyrosine | Tyr, Y |

| 2,6-difluorophenol | - |

| Pyridoxyl-5′-phosphate | - |

| Tris(bipyridine)ruthenium(II) chloride | [Ru(bpy)₃]Cl₂ |

| Pentaamminechlorocobalt(III) chloride | [Co(NH₃)₅Cl]Cl₂ |

| 2,3-difluorotyrosine | F₂Y |

| 2,3,5-trifluorotyrosine | F₃Y |

| N-Fmoc-3,5-Difluoro-L-tyrosine | - |

Protein Stability and Folding Studies

Specific studies on the model protein α₃Y, where the native tyrosine was replaced by F₂Y, provide quantitative insight into this comparison. The global stability of the F₂Y-containing protein and the canonical tyrosine-containing protein were found to be virtually identical under acidic conditions. nih.gov At pH 5.0, the stabilities were the same, and at pH 5.5, they differed by a mere 0.2 kcal mol⁻¹. nih.gov This demonstrates that the difluorination at the 3 and 5 positions of the tyrosine ring does not inherently destabilize the protein's folded state.

| Protein Variant | pH | Difference in Stability (kcal mol⁻¹) | Reference |

|---|---|---|---|

| α₃(3,5)F₂Y vs. α₃Y | 5.0 | 0.0 | nih.gov |

| α₃(3,5)F₂Y vs. α₃Y | 5.5 | 0.2 | nih.gov |

While global stability is largely unperturbed, the electronic properties introduced by the fluorine atoms significantly influence the local environment and interactions, which can affect folding and hydrophobicity. The primary influence stems from the altered acidity of the phenolic side chain. The electron-withdrawing nature of the two fluorine atoms substantially lowers the pKa of the hydroxyl group. The side chain of 3,5-Difluoro-L-tyrosine has a pKa of approximately 7.2, which is significantly lower than the pKa of 9.9 for canonical tyrosine. nih.gov

This lower pKa means that at physiological pH (~7.4), the F₂Y side chain is more likely to be deprotonated (phenolate form) compared to tyrosine, which remains protonated. This change has profound implications for its role in protein structure:

Hydrogen Bonding: A protonated hydroxyl group can act as both a hydrogen bond donor and acceptor. In contrast, the deprotonated phenolate (B1203915) anion can only act as a hydrogen bond acceptor. This change in hydrogen bonding capacity can alter local folding and conformational preferences.

Ligand-Receptor and Protein-Protein Interaction Analysis

3,5-Difluoro-L-tyrosine is frequently used as a surrogate for tyrosine in studies of molecular recognition, particularly in systems involving phosphorylation. Its resistance to enzymes like tyrosinase makes it a valuable tool for developing screening assays. nih.gov

The utility of 3,5-Difluoro-L-tyrosine as a functional mimic of tyrosine is evident in its binding properties. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for quantifying binding affinities (expressed as the dissociation constant, Kd) and other thermodynamic parameters of biomolecular interactions. nih.govnih.gov

In the context of enzyme kinetics, the Michaelis constant (Kₘ) is often used as a proxy for substrate binding affinity. Studies on Protein Tyrosine Phosphatase 1B (PTP1B) have compared the kinetic parameters of peptide substrates containing either F₂Y or canonical tyrosine. The results show that the substitution of tyrosine with F₂Y leads to minimal changes in the kinetic constants. nih.gov The Kₘ and kcat values for the F₂Y-containing peptides were similar (within a 2-fold difference) to their tyrosine-containing counterparts, a variation that falls within the margin of experimental error. nih.gov This indicates that F₂Y is a good functional mimic of tyrosine in terms of its ability to bind to the active site of PTPs. nih.govmedchemexpress.com

| Peptide Sequence | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Ac-DADEF₂YL-NH₂ | 15 ± 1 | 13 ± 2 | (1.2 ± 0.2) x 10⁶ | nih.gov |

| Ac-DADEYL-NH₂ | 16 ± 1 | 14 ± 2 | (1.1 ± 0.2) x 10⁶ | nih.gov |

| Ac-TSTEPQF₂YV-NH₂ | 1.5 ± 0.2 | 10 ± 2 | (1.5 ± 0.3) x 10⁵ | nih.gov |

| Ac-TSTEPQYV-NH₂ | 1.6 ± 0.1 | 12 ± 2 | (1.3 ± 0.2) x 10⁵ | nih.gov |

| Ac-REYF₂YAA-NH₂ | 1.8 ± 0.2 | 15 ± 3 | (1.2 ± 0.3) x 10⁵ | nih.gov |

| Ac-REYEFAA-NH₂ | 1.9 ± 0.1 | 19 ± 2 | (1.0 ± 0.1) x 10⁵ | nih.gov |

Advanced Applications in Protein Engineering

Design and Synthesis of Peptide Libraries

The incorporation of non-canonical amino acids like 3,5-difluoro-L-tyrosine (F2Y) into peptides allows for the creation of libraries with novel properties, expanding the chemical space for screening and drug discovery.

3,5-Difluoro-L-tyrosine has been successfully incorporated into combinatorial peptide libraries to enhance screening methodologies, particularly for enzymes like protein tyrosine phosphatases (PTPs). nih.gov A significant challenge in some screening assays is the need to differentiate the product of an enzymatic reaction from the unreacted starting material. For instance, in a method developed to profile PTP substrate specificity, the tyrosine product is chemically tagged after being oxidized by the enzyme tyrosinase. nih.gov To avoid false positives from any tyrosine residues within the substrate peptide itself, tyrosine was initially excluded from the libraries. nih.gov

However, this exclusion is a notable drawback, as PTPs may require tyrosine residues at positions other than the phosphorylation site for optimal binding and catalysis. nih.gov The introduction of F2Y provides an elegant solution. F2Y is an effective tyrosine surrogate that can be incorporated into peptide libraries using standard solid-phase synthesis techniques, such as Fmoc/HBTU chemistry. nih.govacs.org These F2Y-containing peptide libraries are fully compatible with the entire process of library synthesis, screening, and sequence identification. medchemexpress.comtargetmol.com This allows for the creation of more comprehensive peptide libraries that include a tyrosine-like residue, leading to a more accurate profiling of enzyme substrate specificity without interfering with tyrosinase-based detection steps. nih.gov Peptides are an increasingly important class of therapeutics, and combinatorial library screening is a key method for discovering compounds that can target specific protein-protein interactions or key signaling molecules. nih.gov

A key advantage of 3,5-Difluoro-L-tyrosine is its resistance to the enzyme tyrosinase. nih.govmedchemexpress.comtargetmol.com Tyrosinase initiates melanin (B1238610) synthesis by oxidizing tyrosine to dopaquinone. nih.gov While monofluorinated tyrosines like 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine are substrates for tyrosinase, the presence of two fluorine atoms at the 3 and 5 positions of the phenolic ring renders F2Y resistant to tyrosinase-catalyzed oxidation. nih.govnih.gov

This resistance is the basis for its use as a tyrosine surrogate in screening assays that employ tyrosinase. nih.gov By replacing tyrosine with F2Y in peptide substrates, researchers can prevent the peptide itself from being modified by the tyrosinase used in the detection step of the assay. nih.gov This ensures that the assay specifically detects the tyrosine produced by the action of the target enzyme (e.g., a phosphatase acting on a phosphotyrosine residue). nih.gov F2Y is considered a minimal-substitution analog for this purpose, as it contains the fewest fluorine atoms needed to achieve this resistance while remaining structurally and functionally very similar to native tyrosine. nih.gov Because the van der Waals radii of fluorine (1.35 Å) and hydrogen (1.10 Å) are similar, F2Y is essentially isosteric with tyrosine, meaning it has a similar size and shape. nih.gov

Creation of Biochemical Probes

The distinct spectroscopic and chemical properties of 3,5-Difluoro-L-tyrosine enable its use in the generation of specialized probes for studying complex biological processes.

While natural amino acids like tyrosine have intrinsic fluorescence, their optical properties can be limiting for certain applications. nih.gov The introduction of fluorine atoms into the tyrosine ring alters its electronic environment, making 3,5-Difluoro-L-tyrosine a useful spectroscopic probe. It has been incorporated into proteins to study electrochemical properties and radical transfer mechanisms. nih.gov

For example, F2Y was incorporated into the α3Y model protein to determine its formal reduction potential (E°′). nih.gov Using square-wave voltammetry, the E°′ of the F2Y radical/F2Y couple within the protein was measured to be 1026 ± 4 mV versus the normal hydrogen electrode (NHE). This demonstrated that the fluoro-substitutions lower the reduction potential by approximately 30 mV compared to the native tyrosine residue in the same protein scaffold. nih.gov Such studies provide precise thermodynamic information about amino acid radicals within a structured protein environment, which is crucial for understanding enzymatic reactions involving radical intermediates, such as those catalyzed by ribonucleotide reductase. nih.gov The development of such probes is part of a broader effort to create unnatural amino acids with tailored fluorescent and spectroscopic properties to investigate protein structure and function. nih.gov

3,5-Difluoro-L-tyrosine is an exceptionally useful tool for studying protein tyrosine phosphatases (PTPs), a large family of enzymes that reverse the action of protein tyrosine kinases by hydrolyzing phosphotyrosine (pY) back to tyrosine. nih.govnih.gov A significant challenge in the PTP field is identifying the specific substrates of each enzyme. nih.gov

F2Y serves as an excellent functional mimic of tyrosine in the context of PTP substrates. nih.govmedchemexpress.com When F2Y-containing peptides were synthesized and their kinetic parameters with PTP1B were measured, the results showed minimal differences compared to their corresponding tyrosine-containing counterparts. nih.gov The substitution of tyrosine with F2Y resulted in less than a two-fold change in kcat, KM, and kcat/KM values, which is within the range of experimental error. nih.gov This indicates that F2Y-containing peptides bind to the active site of PTPs and are processed in a manner very similar to native tyrosine-containing substrates. nih.gov This functional equivalence, combined with its resistance to tyrosinase, makes F2Y an ideal component for combinatorial library screening to discover optimal PTP substrates. nih.gov Furthermore, O-phospho-3,5-difluorotyrosine has been synthesized, providing a direct analog of phosphotyrosine for studying kinase and phosphatase mechanisms. nih.gov

Interactive Table: Kinetic Properties of Tyrosine vs. 3,5-Difluoro-L-tyrosine Peptides with PTP1B

The following table presents kinetic data for pairs of peptides containing either Tyrosine (Tyr) or 3,5-Difluoro-L-tyrosine (F2Y) at various positions relative to the phosphotyrosine (pY) residue. The data shows that F2Y is a good functional mimic of Tyr in terms of PTP1B substrate recognition. nih.gov

| Peptide Sequence | Residue | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Ac-DADE(pY)LIP(F2Y)L-NH₂ | F2Y | 1.5 ± 0.1 | 10 ± 1 | 150,000 |

| Ac-DADE(pY)LIP(Y)L-NH₂ | Tyr | 1.7 ± 0.1 | 12 ± 1 | 142,000 |

| Ac-TSTEPQ(pY)(F2Y)EEIPI-NH₂ | F2Y | 1.9 ± 0.1 | 11 ± 1 | 173,000 |

| Ac-TSTEPQ(pY)(Y)EEIPI-NH₂ | Tyr | 1.7 ± 0.1 | 14 ± 1 | 121,000 |

| Ac-TSTEPQ(pY)E(F2Y)EIPI-NH₂ | F2Y | 1.3 ± 0.1 | 13 ± 1 | 100,000 |

| Ac-TSTEPQ(pY)E(Y)EIPI-NH₂ | Tyr | 1.2 ± 0.1 | 12 ± 1 | 100,000 |

Peptides containing modified or unnatural amino acids can be used as haptens to generate specific antibodies. The unique structure of a 3,5-Difluoro-L-tyrosine-containing peptide can elicit an immune response, leading to the production of antibodies that recognize this specific modification. While direct examples of antibodies generated specifically against an F2Y-containing peptide were not prominent in the surveyed literature, the principle is well-established in immunology. Given that F2Y acts as a close mimic of tyrosine and can also be phosphorylated, peptides containing this residue could theoretically be used to generate antibodies that target specific phosphorylation sites or distinguish between phosphorylated and non-phosphorylated states of a protein. Such antibodies would be valuable research tools for tracking signaling events. For example, its role as a phosphotyrosine mimetic suggests its potential use in developing probes to inhibit protein-protein interactions mediated by SH2 domains, which could then be used as antigens. nih.gov Commercial suppliers offer a range of antibodies related to protein tyrosine phosphatases and their signaling pathways, highlighting the importance of such reagents in this field of research. medchemexpress.com

Scaffold Development for Advanced Materials

The strategic incorporation of non-canonical amino acids into protein structures is a powerful tool for developing novel biomaterials with tailored functionalities. 3,5-Difluoro-L-tyrosine, by virtue of its unique electronic and chemical properties, serves as a valuable component in the design of advanced protein-based materials. Its application extends from being a foundational unit for more complex molecules to directly conferring unique characteristics upon the materials into which it is integrated.

3,5-Difluoro-L-tyrosine hydrochloride is a key precursor in the synthesis of more complex fluorinated molecules, particularly peptides and proteins with specialized functions. nih.govsigmaaldrich.com The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as stability, reactivity, and lipophilicity, with minimal steric disruption. sigmaaldrich.com Fluorinated building blocks are known to exhibit higher thermal stability compared to their non-fluorinated equivalents. sigmaaldrich.com

In the context of protein engineering, a fully protected form of 3,5-Difluoro-L-tyrosine, Nα-Fmoc-F₂Y(tBu)-OH, has been efficiently prepared through chemo-enzymatic processes. nih.gov This protected version is readily incorporated into peptide chains using standard solid-phase peptide synthesis techniques, demonstrating its utility as a versatile building block. nih.govacs.org This allows for the site-specific insertion of the fluorinated analog into a desired peptide sequence, creating a foundation for materials with precisely engineered properties. acs.orgnih.gov Its compatibility with established synthesis and screening methodologies makes it a practical and effective tool for developing complex fluorinated peptides and combinatorial libraries. nih.govmedchemexpress.comtargetmol.com The ability to create these complex, custom-designed peptides opens the door to new materials for applications in biochemistry and materials science. cymitquimica.com

The substitution of hydrogen with fluorine at the 3 and 5 positions of the tyrosine ring imparts significant and unique properties to the resulting molecule and the larger protein scaffolds they are part of. nih.govcymitquimica.com Although fluorine and hydrogen have similar sizes (van der Waals radii of 1.35 Å for F and 1.10 Å for H), the high electronegativity of fluorine dramatically alters the electronic nature of the aromatic ring. nih.gov

One of the most significant changes is the altered acidity of the phenolic hydroxyl group. The side chain of 3,5-Difluoro-L-tyrosine has a pKa of approximately 7.2 to 8.0, which is substantially lower than the pKa of natural tyrosine (around 9.9-10.1). nih.govacs.orgnih.gov This modification can change the ionization state of the residue under physiological conditions, influencing local structure, protein-protein interactions, and the catalytic activity of enzymes.

Furthermore, fluorination affects the electrochemical properties of the amino acid. Studies incorporating 3,5-Difluoro-L-tyrosine into a protein scaffold have shown that the fluoro-substitutions lower the formal reduction potential (E°′) of the tyrosine residue by approximately -30 ± 3 mV. acs.orgnih.gov This demonstrates that the redox properties of a protein can be finely tuned by incorporating this unnatural amino acid. Such modifications are crucial for designing proteins involved in electron transfer reactions and for developing novel biosensors or biocatalysts. The resistance of 3,5-Difluoro-L-tyrosine to oxidation by enzymes like tyrosinase is another key property, allowing it to serve as a stable mimic of tyrosine in biological systems where the degradation of natural tyrosine is a concern. nih.govmedchemexpress.com

Chemical Data Tables

Table 1: Chemical Identifiers for 3,5-Difluoro-L-tyrosine

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid nih.gov |

| CAS Number | 73246-30-7 nih.gov |

| Molecular Formula | C₉H₉F₂NO₃ nih.gov |

| InChI Key | KPKMCRFCNWVLDA-ZETCQYMHSA-N amadischem.com |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)F)CC@@HN nih.gov |

| Synonyms | F2Y, H-Tyr(3,5-F2)-OH cymitquimica.comnih.gov |

Table 2: Physicochemical Properties of 3,5-Difluoro-L-tyrosine

| Property | Value |

|---|---|

| Molecular Weight | 217.17 g/mol nih.gov |

| Appearance | White to yellow solid sigmaaldrich.cn |

| pKa (Side Chain) | ~7.2 - 8.0 nih.govacs.orgnih.gov |

| XLogP3 | -1.6 nih.gov |

| Hydrogen Bond Donor Count | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 5 nih.gov |

Spectroscopic Probes and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3,5-Difluoro-L-tyrosine and for studying its behavior when incorporated into peptides and proteins. The presence of the spin-½ ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a multi-faceted approach to structural and conformational analysis.

Multinuclear NMR spectroscopy provides unambiguous confirmation of the chemical structure of 3,5-Difluoro-L-tyrosine. Each type of spectrum offers complementary information to verify the molecular framework and the specific placement of the fluorine atoms on the aromatic ring.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic region typically displays a characteristic signal for the two equivalent protons at the C-2 and C-6 positions of the phenyl ring. The signals for the α-proton (Hα) and the two β-protons (Hβ) of the amino acid backbone appear in the aliphatic region. The chemical shifts and coupling patterns of these protons are consistent with the L-tyrosine framework.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. For 3,5-Difluoro-L-tyrosine, a single resonance is typically observed, as the two fluorine atoms are chemically equivalent due to the free rotation around the Cβ-Cγ bond. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring scholaris.ca. ¹⁹F NMR is a definitive tool for confirming the presence and substitution pattern of fluorine in the molecule biorxiv.orgnih.gov.

The collective data from these NMR experiments provide a comprehensive structural fingerprint of the molecule.

| Nucleus | Atom Position | Typical Chemical Shift (δ) in ppm | Key Observations |

|---|---|---|---|

| ¹H | H-2, H-6 (Aromatic) | ~6.8 - 7.2 | Signal confirms disubstitution pattern. |

| ¹H | Hα (alpha-proton) | ~3.9 - 4.2 | Signal associated with the chiral center. |

| ¹H | Hβ (beta-protons) | ~2.9 - 3.2 | Signals coupled to Hα. |

| ¹³C | C=O (Carboxyl) | ~170 - 175 | Carbonyl carbon resonance. |

| ¹³C | C-3, C-5 (C-F) | ~155 - 160 | Shows large C-F coupling. |

| ¹³C | C-4 (C-OH) | ~140 - 145 | Phenolic carbon resonance. |

| ¹³C | C-1 (Quaternary) | ~125 - 130 | Aromatic quaternary carbon. |

| ¹³C | C-2, C-6 | ~110 - 115 | Aromatic CH carbons. |

| ¹³C | Cα (alpha-carbon) | ~55 - 60 | Aliphatic carbon at chiral center. |

| ¹³C | Cβ (beta-carbon) | ~35 - 40 | Aliphatic methylene carbon. |

| ¹⁹F | F-3, F-5 | ~ -115 to -125 | Single peak confirms symmetric substitution. Highly sensitive probe. |

Incorporating 3,5-Difluoro-L-tyrosine into peptides and proteins makes it a powerful spectroscopic probe for conformational analysis, primarily using ¹⁹F NMR biosynth.com. The ¹⁹F chemical shift is exceptionally sensitive to the local microenvironment, including solvent exposure, electrostatic fields, and proximity to other residues scholaris.ca. This sensitivity allows researchers to monitor subtle changes in protein conformation that are often invisible to other techniques.

When a protein labeled with 3,5-Difluoro-L-tyrosine undergoes a conformational change—due to ligand binding, folding, or interaction with another protein—the environment around the fluorinated probe is altered. This alteration results in a change in the ¹⁹F NMR chemical shift. By monitoring these shifts, it is possible to gain detailed insights into protein dynamics and function. For instance, studies on enzymes have shown that the incorporation of fluorinated tyrosines can reveal the presence of multiple conformational states, providing valuable information on the enzyme's catalytic cycle nih.gov.

Voltammetry Techniques

Voltammetry encompasses a group of electroanalytical methods used to study the oxidation and reduction of substances. These techniques are valuable for characterizing the redox properties of molecules like 3,5-Difluoro-L-tyrosine.

Square-wave voltammetry (SWV) is an advanced and highly sensitive voltammetric technique ideal for studying the electrochemical properties of amino acids. scispace.com It offers excellent discrimination against background charging currents, resulting in improved signal-to-noise ratios compared to other methods like cyclic voltammetry pineresearch.com.

The electrochemical characterization of 3,5-Difluoro-L-tyrosine focuses on the oxidation of its phenolic hydroxyl group. The parent amino acid, L-tyrosine, undergoes an irreversible, pH-dependent oxidation process at a solid electrode surface nih.govbiointerfaceresearch.com. The introduction of two strongly electron-withdrawing fluorine atoms onto the phenyl ring significantly alters the electronic properties of the phenol (B47542) group. This modification is expected to increase the oxidation potential, making 3,5-Difluoro-L-tyrosine more difficult to oxidize than its non-fluorinated counterpart.

SWV can precisely measure this oxidation potential. In a typical experiment, the potential is scanned, and the resulting current is measured. The peak potential (Ep) in the voltammogram corresponds to the potential at which the oxidation occurs. By comparing the Ep of 3,5-Difluoro-L-tyrosine with that of L-tyrosine under identical conditions, the electronic effect of fluorination can be quantified. This information is crucial for studies where this amino acid is used as a probe in redox-active proteins, as the altered redox potential can influence electron transfer pathways nih.gov.

| Compound | Technique | Typical Oxidation Potential (Ep vs. Ag/AgCl) | Electrochemical Process |

|---|---|---|---|

| L-Tyrosine | Cyclic Voltammetry / DPV | +0.6 V to +0.8 V (pH dependent) | Irreversible oxidation of the phenol group. nih.govresearchgate.net |

| 3,5-Difluoro-L-tyrosine | Square-Wave Voltammetry (Predicted) | > +0.8 V | Irreversible oxidation; potential shifted to a more positive value due to electron-withdrawing fluorine atoms. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for assessing the secondary and tertiary structure of proteins. It is an essential tool for verifying the structural integrity of proteins after a non-canonical amino acid like 3,5-Difluoro-L-tyrosine has been incorporated.

Far-UV CD (190-250 nm): This region of the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. The resulting spectrum is characteristic of the protein's secondary structure. Distinct spectral shapes indicate the presence of α-helices, β-sheets, turns, or random coil structures. By recording the far-UV CD spectrum of a protein containing 3,5-Difluoro-L-tyrosine and comparing it to the wild-type protein, researchers can quantitatively assess whether the secondary structure content (e.g., percent helicity) has been maintained scholaris.ca. In most cases, the site-specific incorporation of a single fluorinated tyrosine residue results in minimal perturbation to the global secondary structure.

Near-UV CD (250-350 nm): The near-UV CD spectrum provides information about the tertiary structure of the protein. The signals in this region arise from the asymmetric environment around aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. The incorporation of 3,5-Difluoro-L-tyrosine introduces a new chromophore whose signal can be monitored. Changes in the near-UV spectrum can indicate alterations in the local tertiary structure around the substitution site, reflecting changes in the packing and environment of the aromatic side chain.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable analytical technique for characterizing 3,5-Difluoro-L-tyrosine Hydrochloride. This method leverages the absorption of ultraviolet and visible light by the molecule to provide information about its electronic transitions. A significant application of UV-Vis spectroscopy for this compound is the determination of the acidity constant (pKa) of its phenolic hydroxyl group.

Determination of Apparent Tyrosinate/Tyrosine pKa

The apparent pKa of the phenolic hydroxyl group of 3,5-Difluoro-L-tyrosine can be determined by monitoring the changes in its UV-Vis absorption spectrum as a function of pH. The ionization of this group from the protonated tyrosine form to the deprotonated tyrosinate form results in a noticeable shift in the absorption spectrum.

Detailed research findings indicate that the protonated form of a protein containing 3,5-Difluoro-L-tyrosine exhibits an absorption maximum at a lower wavelength. As the pH of the solution increases, the equilibrium shifts towards the deprotonated tyrosinate form, leading to a red shift (a shift to a longer wavelength) in the absorption maximum.

A study involving a protein, α3(3,5)F2Y, which incorporates 3,5-Difluoro-L-tyrosine, demonstrated this phenomenon through a pH titration monitored by UV-Vis absorption spectroscopy mit.edunih.gov. Spectra were recorded at various pH values ranging from 5.72 to 10.42 mit.edunih.gov. At a pH of 5.72, the compound is predominantly in its protonated state. As the pH increases towards 10.42, the spectral shift indicates the increasing prevalence of the deprotonated form mit.edunih.gov. While the pKa of 3,5-Difluoro-L-tyrosine within this specific protein environment was determined to be 8.0 ± 0.1, the pKa of aqueous (free) 3,5-Difluoro-L-tyrosine is reported to be approximately 7.0 ± 0.2 mit.edunih.gov. Another source suggests a pKa value of 7.2 for the side chain of 3,5-difluorotyrosine (B1604624), which is significantly lower than that of the unmodified tyrosine (pKa ≈ 9.9) nih.gov. This increase in acidity is an expected consequence of the electron-withdrawing nature of the two fluorine atoms on the phenyl ring.

The determination of the pKa is typically achieved by plotting the absorbance at a specific wavelength, where the change between the protonated and deprotonated forms is maximal, against the pH. The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa value.

The following table summarizes the UV-Vis absorption spectral data collected at different pH values for a protein containing 3,5-Difluoro-L-tyrosine, illustrating the transition from the protonated to the deprotonated form.

| pH | Predominant Species | Key Spectral Features |

|---|---|---|

| 5.72 | Protonated (Tyrosine) | Represents the starting spectrum where the phenolic hydroxyl group is protonated. |

| 6.38 | Mixture | Shift in spectrum begins as deprotonation starts. |

| 6.84 | Mixture | Continued spectral shift with increasing pH. |

| 7.49 | Mixture | Significant presence of both protonated and deprotonated forms. |

| 8.06 | Mixture (near pKa) | Close to the pKa in the protein environment, showing a mixture of both species. |

| 8.53 | Mixture | Shift towards the deprotonated form becomes more prominent. |

| 8.96 | Mixture | Further progression towards the deprotonated state. |

| 9.31 | Mixture | Spectrum increasingly resembles that of the deprotonated form. |

| 9.59 | Mixture | Nearing complete deprotonation. |

| 10.02 | Deprotonated (Tyrosinate) | Spectrum is characteristic of the deprotonated tyrosinate form. |

| 10.42 | Deprotonated (Tyrosinate) | Represents the spectrum of the fully deprotonated species. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-L-tyrosine Hydrochloride in academic laboratories?

- Methodological Answer : Synthesis typically involves fluorination of L-tyrosine derivatives using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. The fluorinated intermediate is purified via recrystallization or column chromatography, followed by hydrochloride salt formation. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to ensure regioselective difluorination at the 3,5-positions. Fluorinated aromatic precursors (e.g., 3,5-difluorobenzaldehyde) may also serve as starting materials for asymmetric synthesis .

Q. How can researchers validate the purity and structural integrity of 3,5-Difluoro-L-tyrosine Hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–220 nm) is recommended, using a C18 column and a mobile phase of methanol/water with 0.1% trifluoroacetic acid (TFA) for ion pairing. Nuclear magnetic resonance (¹H/¹⁹F NMR) confirms regiochemistry, while mass spectrometry (ESI-MS) verifies molecular weight. Purity thresholds (>95%) should align with established protocols for amino acid analogs .

Q. What are the primary biochemical applications of 3,5-Difluoro-L-tyrosine Hydrochloride in enzyme studies?

- Methodological Answer : The compound acts as a tyrosine phosphatase-resistant analog due to fluorine substitution at the 3,5-positions, which sterically hinders enzyme active sites. Researchers use it to probe substrate specificity in protein tyrosine phosphatases (PTPs) by comparing kinetic parameters (e.g., , ) against natural tyrosine in spectrophotometric or fluorometric assays .

Advanced Research Questions

Q. How does 3,5-Difluoro-L-tyrosine Hydrochloride enhance mechanistic studies of protein tyrosine phosphatases (PTPs)?

- Methodological Answer : The fluorine atoms disrupt hydrogen-bonding interactions with catalytic residues (e.g., the PTP "WPD loop"), enabling time-resolved crystallography to capture intermediate states. Researchers combine kinetic assays with X-ray crystallography (e.g., PDB ID: 3TEG) to resolve conformational changes during catalysis. Competitive inhibition studies using this analog can also identify allosteric binding sites .

Q. What strategies enable site-specific incorporation of 3,5-Difluoro-L-tyrosine Hydrochloride into recombinant proteins?

- Methodological Answer : Orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs are engineered via directed evolution. For example, a mutant Methanocaldococcus jannaschii TyrRS is evolved to charge the fluorinated tyrosine onto amber-suppressor tRNA. Incorporation efficiency is quantified via Western blot or fluorescence-based readouts, and structural fidelity is validated by cryo-EM or mass spectrometry .

Q. What challenges arise in developing ¹⁸F-labeled 3,5-Difluoro-L-tyrosine Hydrochloride for positron emission tomography (PET)?

- Methodological Answer : Radiolabeling requires rapid, high-yield fluorination under mild conditions to preserve stereochemistry. Researchers use nucleophilic aromatic substitution with ¹⁸F-fluoride, followed by HPLC purification to remove unreacted isotopes. Stability studies in serum and biodistribution assays in model organisms (e.g., rodents) are critical to validate tracer efficacy. Decay-corrected radiochemical yields must exceed 10% for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.